molecular formula C8H14N2S B4722175 N-cyclopropyl-1-pyrrolidinecarbothioamide

N-cyclopropyl-1-pyrrolidinecarbothioamide

Cat. No. B4722175
M. Wt: 170.28 g/mol
InChI Key: LCDSTYKOZQNORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-pyrrolidinecarbothioamide, also known as CPP or CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

N-cyclopropyl-1-pyrrolidinecarbothioamide-115 exerts its pharmacological effects by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 increases the concentration of GABA in the brain, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain as a result of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 administration has been shown to lead to a variety of biochemical and physiological effects. These include a decrease in glutamate release, an increase in the expression of GABA receptors, and an increase in the activity of potassium channels. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in lab experiments is its high selectivity and potency. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been shown to exhibit a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 is its potential for toxicity at high doses, which may limit its therapeutic applications.

Future Directions

There are several future directions for research on N-cyclopropyl-1-pyrrolidinecarbothioamide-115. One potential area of research is the development of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 analogs with improved pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to evaluate the safety and efficacy of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in human clinical trials. Additionally, research is needed to explore the potential of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Scientific Research Applications

N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive properties. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has also been shown to enhance the efficacy of other antiepileptic drugs, such as valproic acid, in animal models.

properties

IUPAC Name

N-cyclopropylpyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c11-8(9-7-3-4-7)10-5-1-2-6-10/h7H,1-6H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDSTYKOZQNORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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